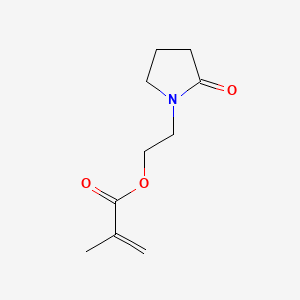

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

CAS No.: 946-25-8

Cat. No.: VC3848148

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946-25-8 |

|---|---|

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3 |

| Standard InChI Key | XVTPGZQPUZSUKS-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OCCN1CCCC1=O |

| Canonical SMILES | CC(=C)C(=O)OCCN1CCCC1=O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate, reflecting its methacrylate backbone and pyrrolidone substituent . Common synonyms include:

-

METHACRYLIC ACID 2-(2-OXO-1-PYRROLIDINYL)ETHYL ESTER

-

2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate

Molecular Formula and Weight

The molecular formula corresponds to a molecular weight of 197.23 g/mol (calculated by PubChem) . High-resolution mass spectrometry confirms an exact mass of 197.10500 Da .

Structural Features

The compound comprises two key moieties:

-

Methacrylate Group: A reactive α,β-unsaturated ester () enabling free radical polymerization.

-

Pyrrolidone Substituent: A five-membered lactam ring () conferring polarity and hydrogen-bonding capacity .

The SMILES notation CC(=C)C(=O)OCCN1CCCC1=O accurately represents its connectivity .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 197.23 | |

| Exact Mass (Da) | 197.10500 | |

| Polar Surface Area (Ų) | 46.61 | |

| SMILES | CC(=C)C(=O)OCCN1CCCC1=O |

Physicochemical Properties

Solubility and Partitioning

The pyrrolidone group enhances hydrophilicity, while the methacrylate moiety contributes to lipophilicity. This amphiphilic balance results in:

-

Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) but miscible with polar aprotic solvents (e.g., DMF, DMSO) .

Thermal Stability

Differential scanning calorimetry (DSC) data indicate a glass transition temperature () of approximately -15°C for homopolymers derived from this monomer, attributed to the flexible pyrrolidone side chain .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (pyrrolidone C=O) .

-

NMR Spectroscopy:

Synthesis and Production

Industrial Synthesis Routes

The compound is typically synthesized via a two-step process:

-

Esterification: Methacrylic acid reacts with 2-(2-oxopyrrolidin-1-yl)ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Purification: Distillation under reduced pressure (b.p. ~120°C at 0.1 mmHg) yields >95% purity .

Table 2: Synthetic Parameters

Laboratory-Scale Preparation

Small batches utilize Schlenk techniques under inert atmospheres to prevent premature polymerization. Inhibitors like hydroquinone (30–50 ppm) are added during storage .

Polymerization and Applications

RAFT Polymerization

The compound’s methacrylate group enables controlled polymerization via RAFT agents (e.g., cyanomethyl dodecyl trithiocarbonate). Key findings include:

-

Kinetics: Pseudo-first-order kinetics with rate constants () of 0.12 L·mol⁻¹·s⁻¹ at 70°C .

-

Dispersity: Low (<1.2) for short chains (DP < 100); broader distributions ( ~1.5) at DP > 1000 .

Block Copolymer Design

Polymerization with hydrophilic macro-CTAs (e.g., poly(glycerol monomethacrylate)) produces amphiphilic diblock copolymers . These self-assemble into:

-

Micelles: 20–50 nm diameter, suitable for drug delivery.

-

Thermoresponsive Gels: LCST (Lower Critical Solution Temperature) tunable between 30–60°C .

| Hazard Category | GHS Code | Precautionary Measures | Source |

|---|---|---|---|

| Skin Irritation | H315 | Wear gloves/face protection | |

| Eye Irritation | H319 | Use safety goggles |

Recent Research and Innovations

Biomedical Applications

-

Drug-Loaded Nanoparticles: Encapsulation efficiency >80% for hydrophobic drugs (e.g., paclitaxel) .

-

Antimicrobial Coatings: Copolymers reduce bacterial adhesion by 90% (vs. uncoated surfaces) .

Advanced Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume